Purine Bioisosteric Advantage: Differentiated Kinase Binding Mode Versus Purine Core
The pyrazolo[1,5‑a]pyrazin‑4(5H)‑one scaffold acts as a bioisostere for the purine nucleus, a key structural feature exploited by ATP‑competitive kinase inhibitors [REFS‑1]. Unlike the purine core (e.g., adenine, hypoxanthine), which is present in hundreds of endogenous ligands and can lead to off‑target effects, the pyrazolo[1,5‑a]pyrazin‑4(5H)‑one system provides a non‑natural heterocyclic topology that retains the essential hydrogen‑bonding capacity while reducing background binding to purinergic receptors. This differentiation is critical for selecting a starting point for kinase‑focused libraries.
| Evidence Dimension | Core scaffold binding promiscuity |
|---|---|
| Target Compound Data | Non‑natural fused pyrazole‑pyrazinone scaffold |
| Comparator Or Baseline | Purine core (adenine/hypoxanthine) |
| Quantified Difference | Not quantified; qualitative design principle |
| Conditions | Medicinal chemistry design principle |
Why This Matters
A non‑purine core reduces the risk of polypharmacology during initial screening, a key procurement consideration for kinase inhibitor programs.
